![molecular formula C21H24FNOS B2509989 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 1209970-44-4](/img/structure/B2509989.png)
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
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Overview
Description
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-(isopropylthio)phenyl)acetamide, also known as FLX475, is a small molecule inhibitor that has been developed for the treatment of various autoimmune diseases and cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Scientific Research Applications
Metabolic Pathways and Toxicity Studies
- Research on flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment, has revealed insights into its metabolism, including the detection of a new N-oxidized metabolite. These findings contribute to understanding the drug's metabolic pathways and potential toxicities, offering a basis for further exploration of similar compounds (Goda et al., 2006).
Chemometric Methods in Pharmaceutical Analysis
- The development of rapid chemometric methods for estimating pharmaceuticals in bulk and tablet formulations showcases the application of advanced analytical techniques. These methods, while not directly linked to "N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-(isopropylthio)phenyl)acetamide," demonstrate the broader applicability of analytical chemistry in pharmaceutical sciences (Kanthale et al., 2020).
Immunomodulatory Effects
- A study on a novel synthetic immunomodulator, closely related to the chemical structure of interest, highlighted its potential in enhancing the immune response against weak antigens and restoring alloreactivity. This research underscores the compound's application in developing new therapeutic strategies for immune modulation (Wang et al., 1988).
Design and Synthesis of Muscle Relaxants
- Research into the design and synthesis of potent, centrally acting muscle relaxants with anti-inflammatory and analgesic activity provides a glimpse into the therapeutic potential of compounds with similar structures. Such studies pave the way for the development of new drugs with improved efficacy and safety profiles (Musso et al., 2003).
Synthesis and Evaluation of Histamine Analogues
- The synthesis of conformationally restricted analogues of histamine for improved activity highlights the innovative use of cyclopropane rings in drug design. These findings offer valuable insights for designing drugs targeting histamine receptors, with implications for treating allergies, gastric acid disorders, and more (Kazuta et al., 2002).
Herbicidal Activity
- The synthesis and evaluation of novel derivatives for herbicidal activity demonstrate the compound's utility in agricultural sciences. Such research contributes to developing more effective and safer herbicides, addressing weed resistance and environmental concerns (Wu et al., 2011).
Mechanism of Action
Target of Action
The primary target of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-(isopropylthio)phenyl)acetamide interacts with the insect RyR, potentially acting as an activator . Molecular docking studies suggest a predicted binding mode between the compound and the protein receptor .
Biochemical Pathways
The compound affects the biochemical pathways associated with the RyR. The RyR is a calcium channel that plays a crucial role in muscle contraction and other cellular processes. By activating the RyR, the compound can disrupt normal cellular functions, leading to the death of the insect .
Result of Action
The compound has shown significant insecticidal activities. For instance, it demonstrated 84% larvicidal activity against Plutella xylostella at a concentration of 0.1 mg L −1 .
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNOS/c1-15(2)25-19-9-3-16(4-10-19)13-20(24)23-14-21(11-12-21)17-5-7-18(22)8-6-17/h3-10,15H,11-14H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUJSJOIYHAZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-(isopropylthio)phenyl)acetamide |
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